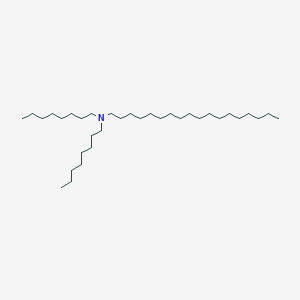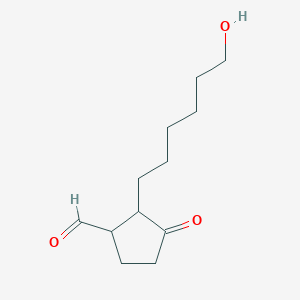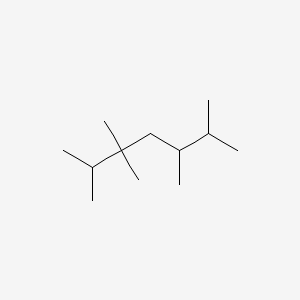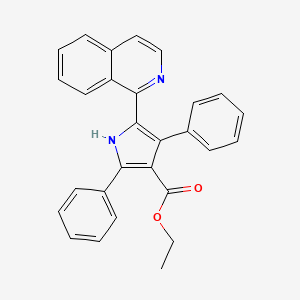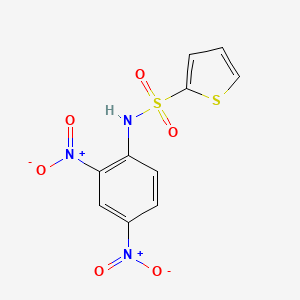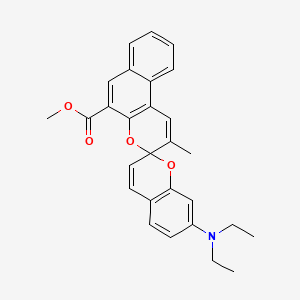
Methyl 7-(diethylamino)-2'-methylspiro(2H-1-benzopyran-2,3'-(3H)naphtho(2,1-b)pyran)-5'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-(diethylamino)-2’-methylspiro(2H-1-benzopyran-2,3’-(3H)naphtho(2,1-b)pyran)-5’-carboxylate is a complex organic compound known for its unique structural properties This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected cyclic system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(diethylamino)-2’-methylspiro(2H-1-benzopyran-2,3’-(3H)naphtho(2,1-b)pyran)-5’-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core spiro structure, followed by the introduction of the diethylamino and methyl groups. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7-(diethylamino)-2’-methylspiro(2H-1-benzopyran-2,3’-(3H)naphtho(2,1-b)pyran)-5’-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction pathway and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 7-(diethylamino)-2’-methylspiro(2H-1-benzopyran-2,3’-(3H)naphtho(2,1-b)pyran)-5’-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Mecanismo De Acción
The mechanism of action of Methyl 7-(diethylamino)-2’-methylspiro(2H-1-benzopyran-2,3’-(3H)naphtho(2,1-b)pyran)-5’-carboxylate involves its interaction with specific molecular targets and pathways. The diethylamino group may facilitate binding to biological receptors, while the spiro structure contributes to its stability and reactivity. The compound’s effects are mediated through various biochemical pathways, including enzyme inhibition and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Diethylspiro[2H-1-benzopyran-2,3’-[3H]naphtho[2,1-b]pyran]-7-amine
- Spiro[2H-1-benzopyran-2,3’-[3H]naphtho[2,1-b]pyran]-7-amine
Uniqueness
Methyl 7-(diethylamino)-2’-methylspiro(2H-1-benzopyran-2,3’-(3H)naphtho(2,1-b)pyran)-5’-carboxylate stands out due to its unique combination of functional groups and spiro structure
Propiedades
Número CAS |
51988-29-5 |
|---|---|
Fórmula molecular |
C28H27NO4 |
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
methyl 7'-(diethylamino)-2-methylspiro[benzo[f]chromene-3,2'-chromene]-5-carboxylate |
InChI |
InChI=1S/C28H27NO4/c1-5-29(6-2)21-12-11-19-13-14-28(32-25(19)17-21)18(3)15-23-22-10-8-7-9-20(22)16-24(26(23)33-28)27(30)31-4/h7-17H,5-6H2,1-4H3 |
Clave InChI |
ISTVAESNCSYQNV-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)C=CC3(O2)C(=CC4=C(O3)C(=CC5=CC=CC=C54)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl-](/img/structure/B14637673.png)
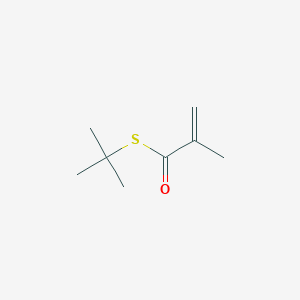
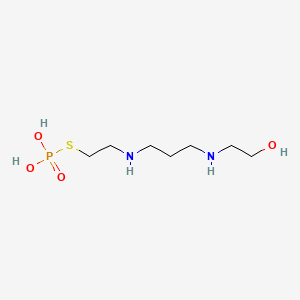
![Benzene, [[(2,2-dibromocyclopropyl)methoxy]methyl]-](/img/structure/B14637684.png)
![1,4-Benzenedicarboxylic acid, 2-[(4-ethylphenyl)thio]-](/img/structure/B14637686.png)
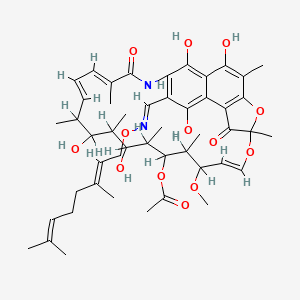
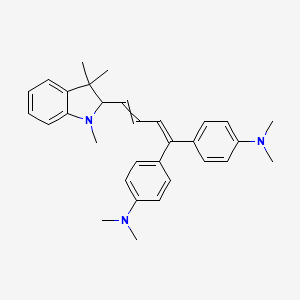
![4-[(2,2-Dimethylpropanoyl)oxy]-3-nitrobenzoic acid](/img/structure/B14637705.png)
